molecular formula C17H17ClN4O2S2 B3222979 N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride CAS No. 1216573-01-1

N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride

Cat. No.: B3222979
CAS No.: 1216573-01-1
M. Wt: 408.9 g/mol
InChI Key: REQOHPFBQZDLAI-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling molecule downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is activated upon antigen receptor stimulation and plays a critical role in the NF-κB signaling pathway. This pathway is essential for lymphocyte activation and proliferation, and its dysregulation is implicated in the pathogenesis of certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), and autoimmune disorders. By inhibiting MALT1's proteolytic activity, this compound effectively blocks the cleavage of specific substrates like RelB and A20, thereby suppressing constitutive NF-κB signaling and inducing growth arrest and apoptosis in dependent malignant B-cells. Its primary research value lies in dissecting the CBM complex signaling axis in immunology and oncology, making it a vital tool for investigating novel therapeutic strategies for hematological cancers and autoimmune diseases. Studies utilizing this inhibitor have demonstrated its efficacy in reducing tumor growth in preclinical models of ABC-DLBCL, highlighting its significance as a lead compound in translational cancer research.

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2.ClH/c1-21-5-4-10-13(7-21)25-17(14(10)15(18)22)20-16(23)9-2-3-11-12(6-9)24-8-19-11;/h2-3,6,8H,4-5,7H2,1H3,(H2,18,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQOHPFBQZDLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride involves multiple steps, typically starting with the preparation of the thieno[2,3-c]pyridine and benzothiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include carbamoyl chloride, methyl iodide, and various catalysts to facilitate the coupling process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Case Study : A recent study demonstrated that related benzothiazole derivatives exhibited over 40% growth inhibition against MCF-7 breast cancer cells at concentrations around 512 µg/ml.

Antimicrobial Properties

The presence of the sulfonamide group in similar compounds is associated with antibacterial activity:

  • Mechanism : These compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis.
  • Case Study : Research has shown effectiveness against strains such as Staphylococcus aureus and Streptococcus pyogenes.

Neuroprotective Effects

Benzothiazole derivatives have been investigated for their neuroprotective properties:

  • Mechanism : They act as acetylcholinesterase (AChE) inhibitors and antioxidants.
  • Case Study : In silico studies indicated that certain derivatives had better binding affinities for AChE than established drugs like curcumin, suggesting potential for developing multitarget drugs for Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionExample Case Study
AnticancerInduces apoptosis; inhibits cell proliferationOver 40% growth inhibition in MCF-7 cells at 512 µg/ml
AntimicrobialInhibits bacterial cell wall synthesisEffective against Staphylococcus aureus and Streptococcus pyogenes
NeuroprotectiveAChE inhibition; antioxidant activityBetter binding affinity than curcumin for AChE in silico studies

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride can be compared with other similar compounds, such as:

Biological Activity

N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various studies.

Chemical Structure

The compound comprises a thienopyridine core fused with a benzothiazole moiety and an amide functional group. Its structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole and thienopyridine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This process is crucial for the programmed cell death pathway, making it a target for anticancer therapies .
  • Selectivity and Efficacy : Structure-activity relationship (SAR) studies indicate that the presence of specific functional groups enhances the selectivity and potency of these compounds against various cancer cell lines. For example, compounds with an N,N,O-donor set show promising anticancer activity with remarkable selectivity against procaspase-3 overexpression in U937 cells compared to MCF-7 cells .

Other Biological Activities

In addition to anticancer properties, the compound's derivatives have shown potential in other biological activities:

  • Antimicrobial Activity : Certain analogs have demonstrated antimicrobial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Study 1: Anticancer Efficacy

A study evaluated several benzothiazole derivatives for their anticancer activity against various cell lines. Compounds demonstrated IC50 values indicating their effectiveness:

CompoundCell LineIC50 (µM)
8jU9370.5
8kMCF-71.2

The results indicated that the structural features significantly influenced the anticancer efficacy of these compounds .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism through which these compounds induce apoptosis. The study revealed that the activation of procaspase-3 was a pivotal step in promoting cell death in cancerous cells. The findings underscored the importance of the benzothiazole moiety in enhancing apoptotic signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activity
Compound ABenzothiazole + ThienopyridineAnticancer (IC50 = 0.8 µM)
Compound BSimple Benzothiazole DerivativeModerate Anticancer Activity

The unique combination of thienopyridine and benzothiazole in our compound enhances its biological activity compared to simpler analogs.

Q & A

Basic Question: What are the key steps in synthesizing this compound, and what reaction conditions are critical for optimal yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-c]pyridine core followed by coupling with benzothiazole derivatives. A common method includes:

Cyclization : Reaction of tetrahydrothieno precursors with benzothiazole derivatives under reflux in solvents like ethanol or DMF .

Amide Coupling : Activation of the carboxamide group using reagents like EDCI/HOBt in DMF, followed by reaction with the thienopyridine intermediate .

Hydrochloride Salt Formation : Acidic workup (e.g., HCl) to precipitate the final product .
Critical Conditions : Temperature control (60–100°C), anhydrous solvents, and stoichiometric ratios of coupling reagents (e.g., 1.1–1.2 equivalents) to minimize side reactions .

Basic Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the benzothiazole and thienopyridine moieties. Aromatic protons in the 7.0–8.5 ppm range and methyl groups near 2.5 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H+^+] peaks) and detects impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for similar thienopyridine derivatives?

Answer:
Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis; non-polar solvents (toluene) reduce side reactions but slow kinetics .
  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency but require strict oxygen-free conditions to avoid deactivation .
  • Workup Protocols : Incomplete removal of byproducts (e.g., unreacted EDCI) can artificially inflate yields. Sequential washing with HCl (0.2 M) and NaOH (2 M) is recommended .
    Recommendation : Replicate conditions from peer-reviewed protocols (e.g., 1^1H-NMR yield calculations in CDCl3_3) to ensure comparability .

Advanced Question: What strategies are effective for optimizing the compound’s solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .
  • pH Adjustment : The hydrochloride salt form improves water solubility at neutral pH; test solubility across pH 6.0–7.4 .
  • Micellar Systems : Incorporate surfactants like Tween-80 (0.1% w/v) to enhance dispersion without cytotoxicity .
    Validation : Dynamic light scattering (DLS) can confirm nanoparticle formation in aqueous solutions .

Advanced Question: How can researchers design assays to evaluate the compound’s potential biological activity?

Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the benzothiazole moiety’s affinity for ATP-binding pockets .
  • In Vitro Screening :
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Control Experiments : Include structurally analogous compounds (e.g., unsubstituted thienopyridines) to isolate the role of the carbamoyl group .

Basic Question: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes or organic solvents .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced Question: How can X-ray crystallography contribute to understanding this compound’s structural nuances?

Answer:

  • Crystal Growth : Slow evaporation of saturated solutions in ethanol/water mixtures yields diffraction-quality crystals .
  • Data Interpretation : Analyze bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles to confirm planarity of the benzothiazole-thienopyridine system .
  • Applications : Compare experimental structures with DFT-optimized geometries to identify conformational flexibility or tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-{3-carbamoyl-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-6-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.